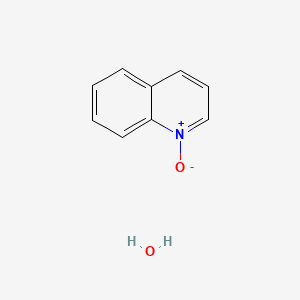

Quinoline N-oxide hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Quinoline N-oxide Hydrate: Properties, Synthesis, and Applications for the Research Scientist

Introduction: Unveiling the Potential of a Versatile Heterocycle

Quinoline N-oxide hydrate stands as a pivotal intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique electronic and steric properties, stemming from the N-oxide functionality, render it a versatile precursor for the synthesis of a diverse array of functionalized quinoline derivatives. These derivatives are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols, and a comprehensive overview of its applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of this compound's reactivity and potential.

Physicochemical Properties: A Foundation for Application

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its handling, storage, and behavior in various reaction conditions.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO·xH₂O | [1] |

| Molecular Weight | 145.16 g/mol (anhydrous basis) | [1] |

| Appearance | White to brown crystalline powder | [1] |

| Melting Point | 52-59 °C | [1] |

| Boiling Point | 173 °C at 4 mmHg | [1] |

| Solubility | Soluble in methanol. Its hydrophilic nature suggests good solubility in aqueous environments. | [1] |

| CAS Number | 198878-42-1 (hydrate), 1613-37-2 (anhydrous) | [1][2] |

Note: The degree of hydration (x) can vary.

The presence of the polar N-oxide group significantly influences the molecule's properties, enhancing its solubility in polar solvents compared to the parent quinoline. The hydrate form indicates the presence of water molecules within the crystal lattice, which can affect its melting point and stability.

Synthesis of this compound: A Practical Step-by-Step Protocol

The synthesis of quinoline N-oxide is typically achieved through the oxidation of quinoline. The following protocol outlines a common and reliable method using meta-chloroperoxybenzoic acid (mCPBA), a widely used and effective oxidizing agent.

Experimental Protocol: Oxidation of Quinoline

Objective: To synthesize Quinoline N-oxide via the oxidation of quinoline using mCPBA.

Materials:

-

Quinoline

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EA) and Methanol (MeOH) for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline (1.0 eq) in dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add a solution of mCPBA (1.1 eq) in DCM dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (quinoline) and the formation of the more polar product (quinoline N-oxide).

-

Workup:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the excess mCPBA and the by-product, m-chlorobenzoic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate and methanol as the eluent to afford the pure quinoline N-oxide.

-

Hydrate Formation: The purified quinoline N-oxide can be obtained as a hydrate by exposure to atmospheric moisture or by recrystallization from a solvent containing water.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The N-oxide group in quinoline N-oxide dramatically alters the reactivity of the quinoline ring system, making it a versatile precursor for a variety of organic transformations. The electron-withdrawing nature of the N-oxide deactivates the ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack.

Key Reaction Types:

-

Nucleophilic Substitution: Quinoline N-oxide readily undergoes nucleophilic substitution at the C2 and C4 positions with a variety of nucleophiles, including amines, cyanides, and organometallics. This reactivity is a cornerstone of its synthetic utility.

-

C-H Functionalization: In recent years, transition-metal-catalyzed C-H functionalization of quinoline N-oxides has emerged as a powerful tool for the regioselective introduction of various functional groups, such as aryl, alkyl, and amino groups, at different positions of the quinoline core.[3]

-

Cycloaddition Reactions: The N-oxide functionality can participate in [3+2] cycloaddition reactions with alkynes and alkenes, providing access to complex heterocyclic systems.

-

Photochemical Reactions: Quinoline N-oxide exhibits rich photochemistry, undergoing rearrangements and isomerizations upon irradiation with light to form products like quinolones and oxazepines.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4] this compound serves as a key intermediate in the synthesis of many of these biologically active molecules.

Examples of Drug Classes Synthesized from Quinoline Derivatives:

-

Antimalarials: Chloroquine and Hydroxychloroquine

-

Anticancer Agents: Camptothecin and its derivatives

-

Antibiotics: Ciprofloxacin and other fluoroquinolones

-

Anti-inflammatory Drugs: A growing area of research for novel quinoline-based compounds.[1]

The ability to functionalize the quinoline ring system regioselectively using quinoline N-oxide as a starting material is a critical strategy in the development of new drug candidates with improved efficacy and reduced side effects.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.8 Hz, 1H), 8.52 (dd, J = 6.0, 0.6 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J = 8.5, 6.2 Hz, 1H).[5] The downfield shifts of the protons, particularly those on the pyridine ring, are indicative of the electron-withdrawing effect of the N-oxide group.

-

¹³C NMR (100 MHz, CDCl₃): δ 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7.[5]

-

IR Spectroscopy: Expected to show characteristic peaks for the aromatic C-H stretching, C=C and C=N ring stretching, and a strong N-O stretching band.

-

UV-Vis Spectroscopy: The UV-Vis spectrum will exhibit absorption bands corresponding to the π-π* transitions of the aromatic system.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Quinoline N-oxide is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.

Toxicological Information

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile reagent for the synthesis of a wide range of functionalized quinoline derivatives. Its unique reactivity, conferred by the N-oxide group, allows for regioselective modifications of the quinoline scaffold that are often difficult to achieve with the parent heterocycle. A thorough understanding of its physicochemical properties, synthetic methodologies, and reactivity is essential for harnessing its full potential in drug discovery, materials science, and organic synthesis. By adhering to strict safety protocols, researchers can confidently and effectively utilize this powerful building block to drive innovation in their respective fields.

References

-

SAFETY DATA SHEET - (URL: [Link])

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: [Link])

- Electronic Supporting Inform

-

The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Toxicological Review of Quinoline (CAS No. 91-22-5). (URL: [Link])

-

X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. - Digital Commons@Georgia Southern. (URL: [Link])

-

Quinoline - Hazardous Substance Fact Sheet. (URL: [Link])

-

Scheme 17.4 Preparation of substrates for quinoline N-oxide synthesis - ResearchGate. (URL: [Link])

-

Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem - NIH. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (URL: [Link])

-

Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid - Scribd. (URL: [Link])

-

Preparation and Properties of Quinoline. (URL: [Link])

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (URL: [Link])

-

Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

-

Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])

-

Quinoline | C9H7N | CID 7047 - PubChem - NIH. (URL: [Link])

-

Quinoline N Oxide Hydrate | PDF - Scribd. (URL: [Link])

-

This compound, 97% (dry wt.), water ca 20% - Fisher Scientific. (URL: [Link])

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. nj.gov [nj.gov]

An In-Depth Technical Guide to Quinoline N-oxide Hydrate for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Quinoline N-oxide hydrate. It moves beyond basic data to provide field-proven insights into its synthesis, applications, and critical handling protocols, ensuring both scientific integrity and experimental success.

Core Introduction: The Strategic Value of the N-oxide Moiety

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer, antimalarial, and antibacterial drugs.[1] The introduction of an N-oxide functional group to the quinoline nitrogen atom—creating Quinoline N-oxide—fundamentally alters the molecule's electronic properties and reactivity. This transformation is not merely an incremental change; it is a strategic tool for drug design and chemical synthesis.

The N-oxide group enhances the reactivity of the quinoline ring, particularly at the C2 and C8 positions, making it an invaluable precursor for synthesizing complex, functionalized quinoline derivatives under mild conditions.[2] Furthermore, the highly polar N+–O– bond can significantly increase the aqueous solubility of a parent compound, a critical parameter in drug development. This guide focuses on the hydrated form, this compound, the state in which the compound is most commonly supplied and utilized in laboratory settings.

Physicochemical Properties and Identification

Accurate identification is paramount for regulatory compliance and experimental reproducibility. This compound is typically a white to brown crystalline powder.[3] Its hydrophilic nature enhances solubility in aqueous environments, a beneficial property for many biological and analytical applications.[3]

A notable point of clarification is the existence of multiple CAS numbers for this compound. This ambiguity often arises from different suppliers registering various hydration states or purities. The two most frequently encountered CAS numbers are presented below. For safety and regulatory documentation, CAS No. 64201-64-5 is most consistently cited in Safety Data Sheets.[3][4][5][6]

| Property | Data | Source(s) |

| Molecular Formula | C₉H₇NO · xH₂O | [4][5] |

| Molecular Weight | 145.16 g/mol (anhydrous basis) | [4][5] |

| ~163.17 g/mol (monohydrate) | [1] | |

| Primary CAS Number | 64201-64-5 | [3][4][5][6] |

| Secondary CAS Number | 198878-42-1 | [7] |

| Appearance | White to brown powder or crystal | [3] |

| Melting Point | 52-55 °C (lit.) | [5] |

| Boiling Point | 173 °C at 4 mmHg | [3] |

| Purity | ≥ 97% | [5] |

Synthesis of Quinoline N-oxide: A Validated Protocol

The conversion of quinoline to its N-oxide is a classic example of heteroaromatic N-oxidation. The causality behind this synthesis choice is to activate the quinoline ring for subsequent functionalization. The most reliable and widely used method employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxygen donor.

The mechanism involves the nucleophilic attack of the quinoline nitrogen on the electrophilic oxygen of the peroxy acid. The following protocol is a self-validating system, incorporating a purification step that ensures the removal of the m-chlorobenzoic acid byproduct.

Experimental Protocol: N-oxidation of Quinoline

This protocol is adapted from established methodologies for N-oxidation of quinolines.[8][9]

-

Dissolution: Dissolve quinoline (1.0 equivalent) in a suitable chlorinated solvent, such as chloroform or 1,2-dichloroethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: To this solution, add m-chloroperoxybenzoic acid (m-CPBA, ~2.0-2.5 equivalents) portion-wise at room temperature. The use of a slight excess of m-CPBA ensures the complete conversion of the starting material.

-

Reaction: Stir the reaction mixture and heat to reflux for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching & Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic m-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with the same chlorinated solvent (e.g., chloroform).

-

Washing & Drying: Combine the organic layers and wash them with a saturated NaCl solution (brine). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure Quinoline N-oxide. The hydrate form is obtained upon exposure to atmospheric moisture or by recrystallization from an aqueous solvent system.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is rarely the final therapeutic agent but rather a critical intermediate. Its primary value lies in its utility as a precursor for creating diverse libraries of quinoline derivatives with enhanced biological activity.

Anticancer Drug Discovery

The functionalized quinoline core is a "privileged scaffold" in oncology. Derivatives synthesized from Quinoline N-oxide have demonstrated potent anticancer activity by targeting a variety of molecular pathways.[10] The N-oxide serves as a directing group, enabling regioselective C-H functionalization to install various pharmacophores at the C2 and C8 positions, which is often difficult to achieve with the parent quinoline.[2]

Mechanism of Action: Targeting Cancer Signaling Pathways

Many quinoline derivatives exert their anticancer effects by inhibiting key protein kinases that drive tumor growth and survival. A prominent example is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in various cancers.[3] Inhibition of this pathway by quinoline-based compounds can lead to cell cycle arrest and apoptosis (programmed cell death).[3]

The N-oxide moiety itself can contribute to the mechanism. In the hypoxic (low oxygen) microenvironment of solid tumors, the N-oxide group can be enzymatically reduced. This property is exploited in the design of hypoxia-activated prodrugs, where a non-toxic N-oxide precursor is converted into a potent cytotoxic agent specifically within the tumor, thereby minimizing systemic toxicity.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Safety and Handling: A Contradistinction to its Precursor

A critical insight for researchers is the significant difference in the hazard profile between quinoline and its N-oxide hydrate. The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer.

In stark contrast, This compound (CAS 64201-64-5) is classified as not a hazardous substance or mixture according to the GHS classification in accordance with the OSHA Hazard Communication Standard.[3] This lower toxicity profile enhances its utility as a synthetic intermediate, reducing handling risks in the laboratory.

Despite its non-hazardous classification, standard laboratory best practices must be followed.

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[3][5]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dusts.[4]

-

Hygroscopic Nature: The compound is hygroscopic. Store in a tightly closed container in a dry, cool place, away from air and strong oxidizing agents.[7]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.[3]

-

Skin Contact: Take off contaminated clothing and rinse skin with water.[3]

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[3][4]

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]

-

Conclusion

This compound represents a strategically vital tool for chemical synthesis and drug discovery. Its activated ring system provides a versatile platform for generating novel functionalized quinolines, while its favorable safety profile simplifies handling compared to its parent heterocycle. By understanding its physicochemical properties, employing validated synthesis protocols, and appreciating its role in targeting critical disease pathways, researchers can fully leverage the potential of this important compound to advance the development of next-generation therapeutics.

References

- Google Patents. (n.d.). Novel preparation method of quinoline n-oxide derivative with amide group.

-

Singh, U. P., et al. (2013). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. Retrieved from [Link]

-

ACS Publications. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2018). m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides. Retrieved from [Link]

-

PENTA chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application.... Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (2019). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. Retrieved from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

-

ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

Sources

- 1. QUINOLINE-N-OXIDE HYDRATE | VSNCHEM [vsnchem.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. キノリン N-オキシド 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]

- 7. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]

- 8. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Structure of Quinoline N-oxide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline N-oxide, a heterocyclic N-oxide, is a fundamentally important molecule in medicinal chemistry and organic synthesis.[1] Its hydrated form, Quinoline N-oxide hydrate, presents a unique structural arrangement dominated by non-covalent interactions, specifically hydrogen bonding, which dictates its physicochemical properties and reactivity. This guide provides a comprehensive analysis of the molecular and crystalline structure of this compound. We will delve into its spectroscopic signature, the precise architecture of its hydrated crystal lattice as determined by X-ray crystallography, and the critical role of water in stabilizing its solid-state form. Furthermore, this document outlines a standard workflow for its synthesis and characterization and discusses the implications of its structure on its utility as a versatile precursor in the development of novel therapeutic agents.

Introduction: The Significance of the N-Oxide Moiety in the Quinoline Scaffold

The quinoline ring system is a privileged scaffold found in a wide array of natural products and clinically significant pharmaceuticals, including anti-malarial (chloroquine), anti-bacterial (ciprofloxacin), and anti-cancer (camptothecin) agents.[1] The introduction of an N-oxide functionality to the quinoline nitrogen atom profoundly alters the electronic properties and reactivity of the entire ring system. The highly polar N⁺–O⁻ bond enhances the molecule's water solubility, modulates its membrane permeability, and activates specific positions on the ring for regioselective functionalization.[2][3]

Quinoline N-oxide is frequently utilized as a key intermediate. The N-oxide group can act as an internal directing group for C-H activation reactions, particularly at the C2 and C8 positions, allowing for the synthesis of complex quinoline derivatives that would be otherwise difficult to access.[1][4] The hydrate form is often the commercially available and isolated state of this compound, making a thorough understanding of its structure, particularly the role of the water molecule(s), essential for its effective use in research and development.[5]

Molecular Structure and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. The compound is typically a white to pale brown crystalline solid, with its hydrophilic nature enhancing its solubility in aqueous environments.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO · xH₂O | [5] |

| Molecular Weight | 145.16 g/mol (anhydrous basis) | [5] |

| CAS Number | 198878-42-1 (hydrate); 1613-37-2 (anhydrous) | [5] |

| Appearance | White to brown crystalline powder | [5][7] |

| Melting Point | 48°C to 55°C (range varies with water content) | [7][8][9] |

| Boiling Point | 173 °C at 4 mmHg | [5] |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [5][10] |

| InChIKey | GIIWGCBLYNDKBO-UHFFFAOYSA-N (anhydrous) | [8] |

Spectroscopic Characterization: Elucidating the Molecular Framework

Spectroscopic methods provide a detailed picture of the molecular connectivity and electronic environment of Quinoline N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Quinoline N-oxide shows distinct signals for the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group, which deshields the protons, particularly those on the pyridine ring (C2-H and C4-H). The spectrum provides a clear fingerprint of the quinoline scaffold.[11][12]

-

¹³C NMR: The carbon spectrum complements the proton data, with nine signals corresponding to the carbon atoms of the quinoline ring. The carbons closest to the N-oxide group (C2 and C8a) are significantly shifted downfield.

-

¹⁵N NMR: The nitrogen NMR spectrum shows a characteristic chemical shift for the N-oxide nitrogen, providing direct evidence of the N-O bond.[13]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the N-O bond. Quinoline N-oxides exhibit strong characteristic absorption bands corresponding to the N-O stretching vibration, typically found in the region of 1210-1340 cm⁻¹.[14] The presence of water in the hydrate form will also be evident from a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent molecule. Under electron ionization (EI), Quinoline N-oxide typically shows a prominent molecular ion peak (M⁺) at m/z = 145, corresponding to the anhydrous molecule.[15]

Crystalline Structure of this compound

While spectroscopy confirms the molecular formula, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including the critical role of the water of hydration.[16][17]

The Role of Hydrogen Bonding

In the crystalline lattice of this compound, the water molecule is not merely a passive occupant. It is an integral structural component, forming a network of hydrogen bonds that stabilizes the entire crystal structure. The primary and most significant interaction is the hydrogen bond formed between the hydrogen atom of a water molecule and the highly electronegative oxygen atom of the N-oxide group (O-H···O).[18][19] This type of interaction is a classic example of a heterosynthon, a robust and predictable interaction between different functional groups.[20]

This hydrogen bonding network dictates many of the compound's bulk properties. The energy required to break these intermolecular forces contributes to its melting point. The polar nature of the N-O bond and the ability of the hydrate to form hydrogen bonds with solvent molecules are responsible for its enhanced solubility in aqueous media.[2][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scribd.com [scribd.com]

- 7. This compound, 97% (dry wt.), water ca 20% 25 g | Buy Online [thermofisher.com]

- 8. 153430050 [thermofisher.com]

- 9. Quinoline N-oxide 97 64201-64-5 [sigmaaldrich.com]

- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]

- 12. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring Intra- and Intermolecular Interactions in Selected N-Oxides—The Role of Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Quinoline N-oxide hydrate

An In-depth Technical Guide to the Synthesis and Characterization of Quinoline N-oxide Hydrate

Authored by: A Senior Application Scientist

Abstract

Quinoline N-oxide, a heterocyclic N-oxide, serves as a pivotal intermediate in organic synthesis and a key structural motif in medicinal chemistry.[1][2] Its ability to modulate the electronic properties of the quinoline ring system makes it a versatile precursor for the regioselective functionalization of the scaffold, enabling the synthesis of a wide array of substituted quinolines.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound (C₉H₇NO·xH₂O), tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its preparation, followed by a multi-faceted analytical approach to confirm its structure, purity, and physicochemical properties.

Introduction: The Chemical Significance of Quinoline N-oxide

The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial and anticancer properties.[3][4] The introduction of an N-oxide moiety dramatically alters the reactivity of the quinoline ring. The electron-withdrawing nature of the N-oxide group deactivates the pyridine ring towards electrophilic substitution while simultaneously activating the C2 and C4 positions for nucleophilic attack.[5] This unique reactivity profile makes quinoline N-oxide an invaluable precursor for synthesizing complex quinoline derivatives that would be otherwise difficult to access.[2][3]

Furthermore, quinoline N-oxide and its derivatives are utilized in various research applications, including:

-

Pharmaceutical Development: As intermediates in the synthesis of anti-cancer and anti-inflammatory agents.[1]

-

Catalysis: The N-oxide can act as a ligand, forming complexes with various metals.[6]

-

Analytical Chemistry: Employed as a reagent for the quantitative determination of other chemical species.[1][6]

This guide focuses on the hydrated form, which is commonly isolated and is a stable, crystalline solid.[1] Understanding its synthesis and comprehensive characterization is fundamental for its effective use in any subsequent application.

Synthesis of this compound

The most direct and common method for preparing quinoline N-oxide is the N-oxidation of quinoline. This transformation is typically achieved using a peroxy acid, which acts as an oxygen-transfer agent. A robust and reliable method involves the in situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.

Underlying Principle and Mechanism

The core of the synthesis is an electrophilic oxidation reaction. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic outer oxygen atom of the peroxy acid, leading to the formation of the N-O bond and the release of a carboxylic acid molecule.

Detailed Experimental Protocol

This protocol is a synthesized representation of established chemical principles for N-oxidation.

Materials:

-

Quinoline (C₉H₇N)

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add 30% hydrogen peroxide (1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Causality: The slow addition and cooling are critical to control the exothermic reaction and prevent runaway side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: Cool the mixture to room temperature. Carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acetic acid. Trustworthiness: Ensure neutralization is complete (cessation of effervescence) to facilitate product extraction.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude product is often an oil or a semi-solid. Recrystallize from a suitable solvent system (e.g., acetone/hexane or water) to yield this compound as a crystalline solid.[1]

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the synthesized product's identity, purity, and hydration state.

Physical Properties

A summary of the key physical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO · xH₂O | [1][6] |

| Molecular Weight | 145.16 g/mol (anhydrous basis) | [1] |

| Appearance | White to cream or pale brown crystalline powder/chunks | [1][7][8] |

| Melting Point | 48-55 °C (hydrated form can vary) | [6][7] |

| Purity | ≥97% | [1][6] |

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. For this compound, it serves to confirm the formation of the N-O bond and the presence of water.

-

N-O Stretch: A strong absorption band is expected in the region of 1250-1350 cm⁻¹. This band is characteristic of aromatic N-oxides and is a primary indicator of successful oxidation.

-

O-H Stretch: The presence of water of hydration will be indicated by a broad absorption band in the region of 3200-3500 cm⁻¹.[9]

-

C-H Aromatic Stretch: Bands appearing above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

C=C and C=N Aromatic Ring Vibrations: Strong absorptions in the 1400-1600 cm⁻¹ region correspond to the quinoline ring system.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. The N-oxidation significantly impacts the electronic environment of the quinoline ring, leading to predictable shifts in the NMR spectrum compared to the parent quinoline.

| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | Protons adjacent to the N-oxide (H2, H8) are significantly deshielded, appearing at higher δ values (typically >8.5 ppm) compared to quinoline. Other aromatic protons will appear in the 7.5-8.5 ppm range. | The N-O group is strongly electron-withdrawing, reducing the electron density at nearby protons. |

| ¹³C NMR | Carbons adjacent to the N-oxide (C2, C8a) are deshielded. C2 is particularly affected. | The deshielding effect of the N-O group extends to the carbon skeleton. |

3.2.3. Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound, confirming its elemental composition. For quinoline N-oxide, a high-resolution mass spectrometry (HRMS) analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the anhydrous formula C₉H₇NO.

3.2.4. UV-Vis Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Based on the spectral data for similar compounds, quinoline N-oxide is expected to exhibit distinct absorption maxima. This technique is also highly effective for quantitative analysis, such as determining concentration during biodegradation studies.[10]

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) is crucial for characterizing the hydrated form of the compound.[11]

-

Dehydration: A typical TGA thermogram for this compound will show an initial weight loss step at a relatively low temperature (e.g., 50-120 °C). This loss corresponds to the evaporation of the water molecule(s) of hydration. The percentage of weight loss can be used to determine the value of 'x' in C₉H₇NO·xH₂O.[8]

-

Decomposition: Following the dehydration step, the compound will remain stable until a higher temperature, at which point a significant weight loss will occur, corresponding to the thermal decomposition of the anhydrous quinoline N-oxide.[11]

-

Differential Thermal Analysis (DTA): DTA curves run concurrently with TGA will show endothermic peaks corresponding to dehydration and melting, and exothermic peaks corresponding to decomposition.[11]

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[12] This technique can provide unequivocal proof of the structure by determining:

-

The precise geometry of the quinoline N-oxide molecule.

-

The exact bond lengths and angles, including the N-O bond.

-

The location of the water molecule(s) in the crystal lattice and their hydrogen bonding interactions with the N-oxide molecule.[13]

Conclusion

The synthesis of this compound via the oxidation of quinoline is a fundamental and accessible transformation for chemists. The true scientific rigor, however, lies in its thorough and multi-faceted characterization. By systematically applying a suite of analytical techniques—from spectroscopy (NMR, IR, MS) to thermal analysis (TGA) and crystallography—researchers can ensure the identity, purity, and hydration state of their material. This self-validating system of protocols and analysis provides the trustworthy foundation required for its successful application in advanced synthesis, drug discovery, and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- Chem-Impex. (n.d.). This compound.

- Ramaiah, K., & Srinivasan, V. R. (1962). Studies in Heterocyclic N-Oxides—Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 360-366.

- Sigma-Aldrich. (n.d.). This compound, 97%. CAS 64201-64-5.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- ResearchGate. (2022). Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations.

- Sigma-Aldrich. (n.d.). This compound. CAS 64201-64-5.

- Ganton, M. D., & Kerr, M. A. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(7), 1729.

- Thermo Scientific Chemicals. (n.d.). This compound, 98%.

- SlideShare. (n.d.). Preparation and Properties of Quinoline.

- Santa Cruz Biotechnology. (n.d.). This compound. CAS 64201-64-5.

- PrepChem.com. (n.d.). Synthesis of quinoline oxide.

- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.

- NIH National Library of Medicine. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.

- Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.

- Organic Syntheses. (n.d.). Quinoline.

- Thermo Fisher Scientific. (n.d.). This compound, 97% (dry wt.), water ca 20%.

- NIH National Library of Medicine. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.

- Wikipedia. (n.d.). X-ray crystallography.

- NIH National Library of Medicine. (n.d.). X-Ray Crystallography of Chemical Compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Quinoline N-oxide 97 64201-64-5 [sigmaaldrich.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 97% (dry wt.), water ca 20% 25 g | Buy Online [thermofisher.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Understanding and Quantifying the Solubility of Quinoline N-oxide Hydrate in Common Laboratory Solvents

An In-Depth Technical Guide:

Abstract

Quinoline N-oxide and its derivatives represent a critical class of heterocyclic compounds, serving as versatile precursors and key intermediates in organic synthesis and medicinal chemistry.[1][2] Their significance is underscored by demonstrated biological activities, including potential antimicrobial and antitumor properties, making them attractive candidates for drug discovery and development.[1][3][4][5] The hydrated form, Quinoline N-oxide hydrate, possesses distinct physicochemical properties, notably a hydrophilic nature that influences its behavior in various solvent systems.[6] A thorough understanding of its solubility is a cornerstone of successful laboratory practice, impacting everything from reaction kinetics and purification to formulation and bioavailability for therapeutic applications.[7][8][9] This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound solubility, offering predictive insights, a robust experimental protocol for its determination, and a discussion of the implications for research and pharmaceutical development.

The Molecular Basis of Solubility: Theoretical Framework

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[10][11] For this compound (C₉H₇NO·xH₂O), three primary structural features dictate its solubility profile: the aromatic quinoline core, the polar N-oxide functional group, and the associated water molecule(s) of hydration.

-

Aromatic System: The quinoline ring system is predominantly nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents through van der Waals forces.

-

N-oxide Group: The N-oxide moiety introduces a strong dipole moment, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This makes the group a potent hydrogen bond acceptor, significantly enhancing affinity for polar, protic solvents like water and alcohols.

-

Water of Hydration: The presence of a hydrate directly incorporates water into the crystal lattice. This inherently increases the compound's polarity and hydrophilic character, making it more amenable to dissolving in aqueous and other polar environments.[6]

The guiding principle of "like dissolves like" is paramount.[11][12][13] Solvents capable of engaging in strong intermolecular interactions (e.g., hydrogen bonding) with the polar N-oxide and hydrate components will be more effective at overcoming the crystal lattice energy of the solid, leading to dissolution.

Predictive Solubility Profile of this compound

While extensive, publicly available quantitative solubility data for this compound is limited, a qualitative and predictive profile can be constructed based on its molecular structure and established chemical principles. The following table summarizes the expected solubility in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar, Protic | High | The N-oxide group is a strong hydrogen bond acceptor, and the hydrate form indicates inherent compatibility. Its hydrophilic nature promotes solubility in aqueous environments.[6] |

| Methanol / Ethanol | Polar, Protic | High | These alcohols are excellent hydrogen bond donors and acceptors, readily interacting with the N-oxide group and integrating into a hydrogen-bonding network. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | DMSO is a strong polar aprotic solvent with a large dipole moment, capable of effectively solvating the polar regions of the molecule. |

| Acetonitrile | Polar, Aprotic | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. It should dissolve the compound, but likely to a lesser extent. |

| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | DCM has a moderate dipole moment but cannot act as a hydrogen bond donor. It may show some success in dissolving the compound, primarily interacting with the quinoline ring. |

| Diethyl Ether | Nonpolar | Low / Insoluble | As a nonpolar solvent with minimal dipole moment, diethyl ether cannot effectively solvate the highly polar N-oxide group or the water of hydration. |

| Hexane / Heptane | Nonpolar | Insoluble | These nonpolar aliphatic hydrocarbons lack any significant intermolecular forces to interact with and overcome the crystal lattice energy of the polar solute. |

Experimental Determination of Thermodynamic Solubility

For drug development and formulation, determining the thermodynamic (or equilibrium) solubility is critical.[14][15][16] This value represents the true maximum concentration of a solute that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold-standard protocol for this measurement.[14][17][18]

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a chosen solvent at a specified temperature.

Materials:

-

This compound (solid powder)

-

Selected solvent(s) of analytical grade

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" ensures that undissolved solid remains at equilibrium. A good starting point is 2-3 times the expected amount needed for saturation.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable to be certain.[14][15] The rate of dissolution should equal the rate of precipitation.

-

-

Sample Collection and Phase Separation:

-

After incubation, remove the vial and let it stand to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear, filtered saturated solution using the same solvent.

-

Using a UV-Vis spectrophotometer or HPLC, measure the absorbance or peak area of the diluted samples. The analytical wavelength should be predetermined at the λmax of Quinoline N-oxide.

-

Calculate the concentration of the saturated solution by comparing the measurements against a pre-established standard curve of this compound of known concentrations.

-

The final calculated concentration is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

-

Implications for Research and Drug Development

Solubility is not merely a physical parameter; it is a critical determinant of a compound's utility and ultimate success, particularly in pharmaceuticals.[17][19]

-

Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[7][9] The high aqueous solubility predicted for this compound suggests it may not be limited by dissolution rate, a common problem for over 40% of new chemical entities.[8][9]

-

Formulation Development: Understanding solubility is essential for creating viable dosage forms.[7] A highly water-soluble compound like this compound is well-suited for aqueous parenteral (injectable) formulations. However, for solid oral dosage forms, its hygroscopicity (tendency to absorb moisture) may need to be managed to ensure stability.

-

In Vitro Assays: Inconsistent or poor solubility can lead to precipitation in biological assays, causing unreliable and misleading results.[8] Knowing the solubility limit in assay buffers (e.g., PBS) is crucial for accurate screening and lead optimization.

-

Synthetic Chemistry: In organic synthesis, solvent selection for reactions involving this compound is dictated by its solubility. A solvent must be chosen that can dissolve both the N-oxide and other reactants to ensure an efficient, homogeneous reaction.

Conclusion

This compound is a polar, hydrophilic molecule whose solubility is dominated by its N-oxide functional group and associated water of hydration. It is predicted to be highly soluble in polar protic solvents like water and alcohols, and poorly soluble in nonpolar organic solvents. While this predictive framework provides essential guidance, rigorous experimental determination using standardized methods like the shake-flask protocol is imperative for obtaining the precise, quantitative data required for advanced research, process development, and pharmaceutical applications. A comprehensive understanding of this fundamental property is a prerequisite for unlocking the full potential of this versatile chemical scaffold.

References

- The Importance of Solubility for New Drug Molecules. (2020).

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). alwsci News.

- Solubility and its Importance.pptx. (n.d.). Slideshare.

- Quinoline N-oxide. (n.d.). Chem-Impex.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.

- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.

- Quinoline N-oxide hydr

- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent?. (2024).

- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). UCLA Chemistry.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC - NIH.

- Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. (2022).

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. (2019). New Journal of Chemistry (RSC Publishing).

- Quinoline N-oxides and hydroxamic acids with antibacterial properties. (2025). Request PDF.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- This compound - Physico-chemical Properties. (n.d.). ChemBK.

- Factors Affecting Solubility. (n.d.). BYJU'S.

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. ucd.ie [ucd.ie]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ws [chem.ws]

- 13. Khan Academy [khanacademy.org]

- 14. enamine.net [enamine.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 18. youtube.com [youtube.com]

- 19. Solubility and its Importance.pptx [slideshare.net]

The Multifaceted Mechanisms of Quinoline N-oxide Hydrate in Biological Systems: A Technical Guide for Researchers

Preamble: Deconstructing a Versatile Heterocycle

Quinoline N-oxide hydrate, a derivative of the fundamental heterocyclic compound quinoline, has garnered significant attention within the scientific community for its diverse biological activities.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the core mechanisms of action of this compound in biological systems. Moving beyond a superficial overview, we will delve into the causal relationships behind its biological effects, supported by established experimental evidence and detailed protocols to empower further investigation. Our focus will be on the well-documented pathways through which this compound exerts its influence, including the induction of DNA damage, generation of reactive oxygen species (ROS), and modulation of critical cellular signaling cascades. Furthermore, we will address the standing of evidence regarding its interaction with nitric oxide (NO), a topic of considerable interest.

Core Mechanistic Pillars of this compound

The biological activity of this compound is not predicated on a single mode of action but rather a concert of interconnected molecular events. The N-oxide moiety significantly alters the electron distribution of the quinoline ring system, rendering it susceptible to a variety of biochemical transformations that underpin its effects.[3][4] The primary mechanisms that have been robustly investigated are detailed below.

Genotoxicity: The Induction of DNA Damage

A cornerstone of the biological activity of many quinoline derivatives, including the N-oxide form, is their ability to interact with and damage cellular DNA. This genotoxicity is a key contributor to its observed anti-cancer properties.

Causality and Mechanistic Insights:

Quinoline N-oxides can induce DNA damage through several proposed mechanisms. One prominent pathway involves the formation of covalent adducts with DNA bases, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Additionally, some quinoline N-oxide derivatives have been shown to cause DNA strand breaks. This damage can be a direct result of the chemical interaction of the compound with the DNA backbone or an indirect consequence of other cellular processes initiated by the compound, such as the generation of reactive oxygen species (ROS).

Experimental Validation:

The Comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA strand breaks. Studies have demonstrated that treatment with compounds structurally related to quinoline N-oxide leads to a significant increase in DNA fragmentation, observable as a "comet tail" of fragmented DNA.

Experimental Protocol: Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment

This protocol outlines the methodology to assess DNA strand breaks in cells treated with this compound.

Materials:

-

This compound solution (in a suitable solvent like DMSO)

-

Cultured cells (e.g., a relevant cancer cell line)

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I or ethidium bromide)

-

Microscope slides

-

Coverslips

-

Horizontal gel electrophoresis tank

-

Power supply

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 2-24 hours). Include a vehicle control (solvent only) and a positive control (e.g., hydrogen peroxide).

-

Cell Harvesting and Embedding:

-

Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C).

-

Quickly pipette the mixture onto a pre-coated slide (coated with NMPA) and cover with a coverslip.

-

Solidify the agarose on a cold plate for 10 minutes.

-

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining:

-

Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes (repeat three times).

-

Stain the slides with a DNA-intercalating dye.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images and analyze the extent of DNA migration (comet tail length and intensity) using appropriate software. An increase in the comet tail moment is indicative of increased DNA damage.

-

dot

Caption: Workflow for the Comet Assay to detect DNA damage.

Oxidative Stress: The Generation of Reactive Oxygen Species (ROS)

Another significant mechanism through which this compound exerts its biological effects is the induction of oxidative stress via the generation of reactive oxygen species (ROS).

Causality and Mechanistic Insights:

The metabolism of certain quinoline N-oxides within the cell can lead to the production of superoxide radicals and hydrogen peroxide. This can occur through redox cycling, where the compound is enzymatically reduced and then re-oxidized by molecular oxygen, creating a futile cycle that continuously generates ROS. This surge in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including lipids, proteins, and DNA, and the activation of stress-response pathways that can culminate in apoptosis.

Experimental Validation:

The use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is a common method to detect intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the increase in fluorescence intensity can be quantified.

Experimental Protocol: Intracellular ROS Detection using DCFH-DA

This protocol provides a method for measuring intracellular ROS levels in cells treated with this compound.[5]

Materials:

-

This compound solution

-

Cultured cells

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well black plate for a plate reader) and allow them to adhere.

-

Cell Treatment: Treat the cells with various concentrations of this compound for the desired time. Include appropriate controls (vehicle and positive, e.g., H₂O₂).

-

Probe Loading:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.

-

Fluorescence Measurement:

-

Add PBS or serum-free medium to the wells.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, visualize and quantify fluorescence using a microscope or flow cytometer. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

-

dot

Caption: Workflow for intracellular ROS detection using DCFH-DA.

Signal Transduction Interference: Inhibition of the PI3K/Akt/mTOR Pathway

Beyond direct cellular damage, quinoline N-oxide derivatives have been shown to modulate key signaling pathways that are critical for cancer cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway.

Causality and Mechanistic Insights:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives have been identified as inhibitors of this pathway. By blocking the activity of key kinases such as PI3K and/or mTOR, these compounds can halt the downstream signaling cascade. This leads to the dephosphorylation of key effector proteins, resulting in the inhibition of protein synthesis, cell cycle arrest, and the induction of apoptosis.

Experimental Validation:

Western blotting is the gold-standard technique to assess the phosphorylation status of proteins within a signaling pathway. Treatment of cancer cells with effective quinoline N-oxide derivatives is expected to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), as well as downstream targets like p70S6K, while the total protein levels of Akt and mTOR remain unchanged.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol describes the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

This compound solution

-

Cultured cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.

dot

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Addressing the Nitric Oxide Interaction: A Scrutiny of the Evidence

A point of significant interest is the potential for this compound to act as a nitric oxide (NO) scavenger. NO is a critical signaling molecule involved in a vast array of physiological and pathological processes.[6]

Current State of Evidence:

Despite a thorough review of the existing scientific literature, there is a conspicuous lack of direct evidence to substantiate the claim that this compound functions as a direct scavenger of nitric oxide. While some quinoline derivatives have been investigated as NO donors, the chemical reactivity of the N-oxide functional group does not inherently predispose it to a direct scavenging reaction with the NO radical under physiological conditions.[7] The primary reactions of NO in biological systems involve interactions with metal centers (like in guanylate cyclase) and other radicals (such as superoxide).[6]

Experimental Approaches and Future Directions:

To definitively assess the NO scavenging potential of this compound, specific analytical techniques would be required. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for detecting and quantifying free radicals like NO.[8][9] An in vitro experiment could be designed where a known NO donor is used to generate NO, and the decay of the NO signal in the presence and absence of this compound is monitored by EPR. A significant increase in the rate of NO signal decay in the presence of the compound would provide evidence for a scavenging interaction.

Given the current absence of such data, the assertion that this compound acts as a nitric oxide scavenger should be approached with caution and is best considered an area for future investigation rather than an established mechanism of action.

Quantitative Data Summary

| Parameter | Compound | Cell Line | Value | Assay |

| IC₅₀ | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | HL-60 | 64 nM | mTOR inhibition |

| IC₅₀ | 2-benzylthioquinoline nitrone 6e | Leukemia | 0.45-0.91 µM | Antiproliferative |

| IC₅₀ | 2-benzylthioquinoline nitrone 6f | Colon Cancer | 0.45-0.91 µM | Antiproliferative |

Note: The data presented are for quinoline derivatives and are illustrative of the potential potency of this class of compounds. Specific quantitative data for this compound may vary depending on the biological system and experimental conditions.

Conclusion and Future Perspectives

This compound is a molecule with a complex and multifaceted mechanism of action in biological systems. The current body of scientific evidence strongly supports its roles in inducing DNA damage, generating reactive oxygen species, and inhibiting the crucial PI3K/Akt/mTOR signaling pathway. These mechanisms collectively contribute to its observed biological effects, particularly its potential as an anticancer agent.

The notion of this compound as a nitric oxide scavenger remains, at present, an unsubstantiated hypothesis that warrants direct experimental investigation. Future research employing techniques such as EPR spectroscopy will be instrumental in clarifying this aspect of its bioactivity.

For researchers and drug development professionals, a thorough understanding of these established mechanisms is paramount for the rational design of novel therapeutic strategies based on the quinoline N-oxide scaffold. The detailed protocols provided in this guide offer a robust framework for the continued exploration of this fascinating and promising class of compounds.

References

-

National Institutes of Health. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

-

Pandey, S., & Kumar, A. (2012). Biochemistry of Nitric Oxide. Journal of Proteins & Proteomics, 3(2), 119-129. [Link]

-

Kleschyov, A. L., & Stoclet, J. C. (2002). Evaluation of Nitric Oxide-Donating Properties of 11H-indeno[1,2-b]quinoxalin-11-one Oxime (IQ-1) by Electron Paramagnetic Resonance Spectroscopy. Nitric Oxide, 7(3), 187-192. [Link]

-

ResearchGate. NO scavanging assay protocol?[Link]

-

PubMed. Assays for DNA damage. [Link]

-

Kleschyov, A. L. (2007). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Methods in Molecular Biology, 387, 109-122. [Link]

-

PubMed. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]

-

ResearchGate. The nitric oxide scavenging activity of the tested compounds. [Link]

-

I-KYS. Nitric oxide scavenging: Significance and symbolism. [Link]

-

PubMed. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. [Link]

-

ResearchGate. (A) Sequential functionalisation of Quinoline N-oxide; (B) Application to the synthesis of (-)-cuspareine. [Link]

-

National Institutes of Health. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]

-

YouTube. Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis. [Link]

-

PubChem. Quinoline. [Link]

Sources